

In Vivo Application of KS176 in Animal Models: Current Status and General Protocols

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Compound of Interest			
Compound Name:	KS176		
Cat. No.:	B608385	Get Quote	

Despite a comprehensive search of publicly available scientific literature and databases, detailed in vivo application notes, quantitative data, and established protocols for the use of **KS176** in animal models are not available at this time. **KS176** is identified as a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). Its primary application in research is to counteract multidrug resistance in cancer cells, a phenomenon often mediated by the efflux pump activity of BCRP.

While specific in vivo data for **KS176** is not published, this document provides the available in vitro data, general principles for the in vivo application of BCRP inhibitors, and a template protocol for researchers and drug development professionals interested in evaluating compounds like **KS176** in animal models.

KS176: In Vitro Activity

KS176 has been characterized in vitro as a selective inhibitor of BCRP. The following table summarizes its known inhibitory concentrations.

Assay Type	Cell Line	Substrate	IC50 (μM)
Pheophorbide A (Pheo A) Efflux	Not Specified	Pheophorbide A	0.59
Hoechst 33342 Efflux	Not Specified	Hoechst 33342	1.39

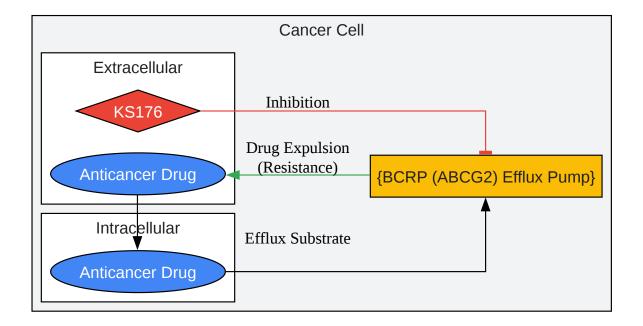


Data sourced from commercially available technical data sheets.

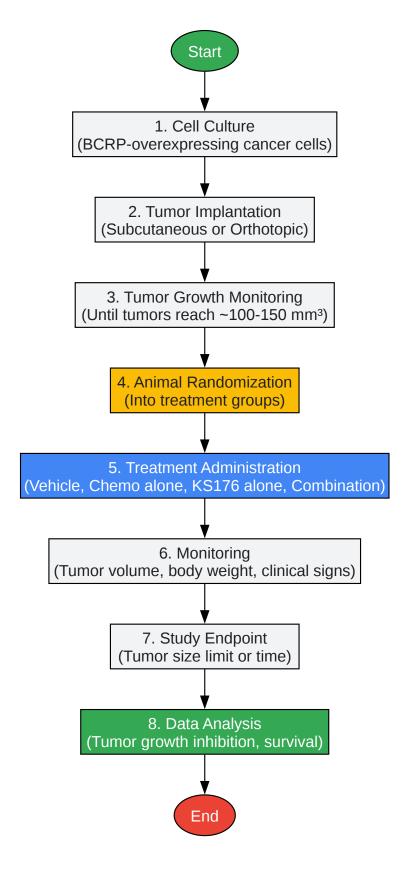
Mechanism of Action: BCRP Inhibition

BCRP is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells. This reduces the intracellular concentration of the drug, leading to decreased efficacy and the development of multidrug resistance. **KS176**, as a BCRP inhibitor, blocks this efflux mechanism, thereby increasing the intracellular accumulation and enhancing the cytotoxic effect of co-administered anticancer drugs.









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